1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride
Overview
Description
1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride is a chemical compound with the molecular formula C10H19ClN2O and a molecular weight of 218.73 g/mol . This compound is known for its unique spirocyclic structure, which consists of a spiro linkage between a diazaspirodecane and a lactam ring. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmacology .
Preparation Methods
The synthesis of 1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the diazaspirodecane core, which is achieved through a series of cyclization reactions involving appropriate amines and carbonyl compounds.
Spirocyclization: The spiro linkage is introduced through a spirocyclization reaction, which involves the formation of a spirocyclic intermediate.
Hydrochloride Salt Formation: The hydrochloride salt is formed by treating the free base with hydrochloric acid, resulting in the formation of this compound.
Chemical Reactions Analysis
1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.
Chemical Biology: The compound is employed in chemical biology research to study its interactions with biological macromolecules and its potential as a chemical probe.
Industrial Applications: In industry, the compound is used in the development of new materials and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and ion channels. The compound binds to these targets, modulating their activity and leading to various physiological effects . The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Ethyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride can be compared with other similar compounds, such as:
1,8-Diazaspiro[4.5]decan-2-one hydrochloride: This compound lacks the ethyl group present in this compound, resulting in different chemical properties and biological activities.
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride: This compound contains an oxa group instead of the diaza group, leading to distinct reactivity and applications.
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one: This compound features a thia group and a benzyl substituent, which confer unique chemical and biological properties.
Properties
IUPAC Name |
1-ethyl-1,8-diazaspiro[4.5]decan-2-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c1-2-12-9(13)3-4-10(12)5-7-11-8-6-10;/h11H,2-8H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWKXWFBXANCAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC12CCNCC2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1380300-51-5 | |
Record name | 1,8-Diazaspiro[4.5]decan-2-one, 1-ethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1380300-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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